Cas no 1346017-68-2 (4-3-chloro-4-(trifluoromethyl)phenoxypiperidine)

4-3-Chloro-4-(trifluoromethyl)phenoxypiperidine is a specialized chemical intermediate featuring a piperidine core substituted with a 3-chloro-4-(trifluoromethyl)phenoxy group. This compound is valued for its structural versatility, combining a rigid aromatic moiety with a flexible heterocyclic amine, making it useful in pharmaceutical and agrochemical research. The trifluoromethyl and chloro substituents enhance its electron-withdrawing properties, potentially improving binding affinity in bioactive molecules. Its well-defined reactivity allows for further functionalization, enabling applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades ensure consistency in synthetic workflows, supporting its role in developing novel therapeutic and industrial compounds.
4-3-chloro-4-(trifluoromethyl)phenoxypiperidine structure
1346017-68-2 structure
Product Name:4-3-chloro-4-(trifluoromethyl)phenoxypiperidine
CAS No:1346017-68-2
MF:C12H13ClF3NO
MW:279.68593287468
CID:6562424
PubChem ID:68207019
Update Time:2025-06-15

4-3-chloro-4-(trifluoromethyl)phenoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine
    • Piperidine, 4-[3-chloro-4-(trifluoromethyl)phenoxy]-
    • Inchi: 1S/C12H13ClF3NO/c13-11-7-9(1-2-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2
    • InChI Key: UAWSGOUNGPMLHT-UHFFFAOYSA-N
    • SMILES: N1CCC(OC2=CC=C(C(F)(F)F)C(Cl)=C2)CC1

Experimental Properties

  • Density: 1.286±0.06 g/cm3(Predicted)
  • Boiling Point: 333.3±42.0 °C(Predicted)
  • pka: 9.60±0.10(Predicted)

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4-3-chloro-4-(trifluoromethyl)phenoxypiperidine Related Literature

Additional information on 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine

Chemical Profile of 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine (CAS No. 1346017-68-2)

4-3-chloro-4-(trifluoromethyl)phenoxypiperidine, identified by its CAS number 1346017-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom, which is a common structural motif in many biologically active molecules. The presence of both chloro and trifluoromethyl substituents on the phenoxyl group introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The chloro substituent at the 3-position of the phenoxyl ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions. This reactivity is particularly useful in synthetic chemistry for constructing more complex molecular architectures. On the other hand, the trifluoromethyl group at the 4-position imparts lipophilicity and metabolic stability, which are critical factors in optimizing pharmacokinetic profiles of drug candidates. These structural features make 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine a promising intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The piperidine scaffold, due to its ability to mimic natural amino acid structures, is frequently employed in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other enzyme-based therapeutics. The specific combination of substituents in 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine suggests potential applications in modulating enzymes involved in cancer signaling, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The chloro and trifluoromethyl groups provide multiple handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow chemists to introduce diverse aryl or heteroaryl moieties, thereby tailoring the pharmacological properties of derived compounds. Additionally, the piperidine ring can be further modified by introducing various side chains or substituents to optimize binding affinity and selectivity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development due to their enhanced binding affinity and resistance to metabolic degradation. The trifluoromethyl group in 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine is a prime example of such a moiety. It not only increases lipophilicity but also disrupts hydrogen bonding interactions, leading to stronger binding to biological targets. This feature has been exploited in the design of next-generation antiviral and anticancer agents where precise targeting is crucial.

The chloro substituent also plays a pivotal role in modulating electronic properties and reactivity. It can participate in π-stacking interactions with biological targets, enhancing binding affinity. Moreover, it serves as a versatile handle for further chemical modifications through transition-metal-catalyzed reactions. This dual functionality makes 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine an indispensable building block for medicinal chemists seeking to develop novel therapeutics.

In the context of drug discovery pipelines, intermediates like 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine are often used in high-throughput screening (HTS) campaigns to identify lead compounds with desired biological activity. Their well-defined structure and functional groups allow for rapid synthesis and optimization workflows. Furthermore, computational modeling studies have demonstrated that this compound exhibits favorable interactions with various protein targets, suggesting its potential as a starting point for developing new drugs.

The synthesis of 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation reactions to introduce the chloro substituent, followed by nucleophilic substitution or cross-coupling reactions to install the trifluoromethyl group on the phenoxyl ring. The use of palladium or nickel catalysts in these reactions ensures high selectivity and yield, making the process scalable for industrial applications.

One notable application of this compound is in the development of kinase inhibitors, which are widely used in cancer therapy. Kinases are enzymes that play critical roles in cell signaling pathways involved in proliferation, survival, and differentiation. By inhibiting specific kinases, it is possible to disrupt aberrant signaling networks that drive tumor growth and progression. The piperidine scaffold combined with electron-withdrawing groups like chloro and trifluoromethyl provides an optimal pharmacophore for designing potent kinase inhibitors.

Another area where 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine shows promise is in modulating GPCRs, which are membrane receptors involved in various physiological processes including neurotransmission, hormone secretion, and sensory perception. GPCR ligands are among the most successful drug classes on the market today due to their high specificity and efficacy. The structural features of this compound make it an attractive candidate for designing novel GPCR modulators with improved pharmacokinetic profiles.

The growing interest in fluorinated compounds has also led to innovative synthetic strategies for incorporating fluorine atoms into drug candidates. Techniques such as electrophilic aromatic substitution or metal-catalyzed C-F bond formation have been developed to introduce fluorine at specific positions within molecules like 4-3-chloro-4-(trifluoromethyl)phenoxypiperidine. These methods allow for precise control over fluorine substitution patterns, enabling fine-tuning of biological activity and metabolic stability.

In conclusion,4-3-chloro-4-(trifluoromethyl)phenoxypiperidine (CAS No. 1346017-68-2) is a versatile intermediate with significant potential applications across multiple therapeutic areas including oncology and central nervous system disorders. Its unique structural features—combining chloro and trifluoromethyl substituents on a piperidine scaffold—make it an invaluable building block for medicinal chemists seeking to develop next-generation therapeutics with improved efficacy and selectivity.

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